2-(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)ethanol
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Overview
Description
2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors in the body. The pyridine moiety can enhance the compound’s ability to bind to specific enzymes or proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: This compound shares the piperazine and ethan-1-ol moieties but lacks the nitro and pyridine groups.
N-(pyridin-4-yl)pyridin-4-amine: This compound contains the pyridine moiety but lacks the piperazine ring and nitro group.
Uniqueness
2-[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, piperazine ring, and pyridine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H23N5O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H23N5O3/c24-11-10-21-6-8-22(9-7-21)16-3-4-18(23(25)26)17(12-16)20-14-15-2-1-5-19-13-15/h1-5,12-13,20,24H,6-11,14H2 |
InChI Key |
IHILVEGWVIQREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Origin of Product |
United States |
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